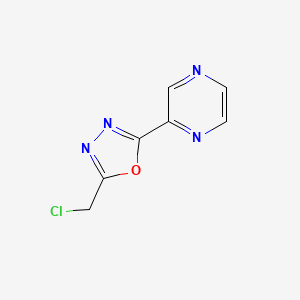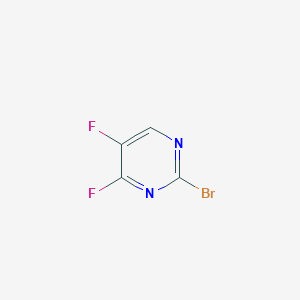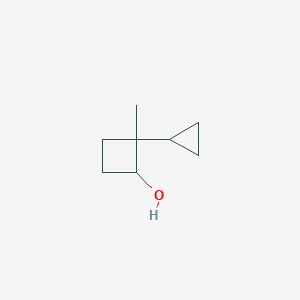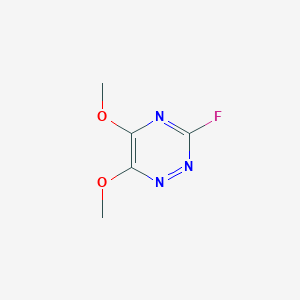
3-Fluoro-5,6-dimethoxy-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5,6-dimethoxy-1,2,4-triazine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a ring structure composed of three carbon atoms and three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5,6-dimethoxy-1,2,4-triazine typically involves the nucleophilic substitution of a triazine precursor. One common method starts with cyanuric chloride, which undergoes sequential nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of specific solvents, catalysts, and temperature controls to facilitate the reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-5,6-dimethoxy-1,2,4-triazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine and methoxy groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other molecules through coupling reactions, such as amide or ester formation.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as N-methylmorpholine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted triazine, while coupling reactions can produce amides or esters .
Applications De Recherche Scientifique
3-Fluoro-5,6-dimethoxy-1,2,4-triazine has several applications in scientific research:
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Mécanisme D'action
The mechanism by which 3-Fluoro-5,6-dimethoxy-1,2,4-triazine exerts its effects involves its ability to interact with various molecular targets. The fluorine and methoxy groups can influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used in peptide coupling reactions.
2,4,6-Tri-substituted-1,3,5-triazines: Known for their applications in herbicides and polymer stabilizers.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Commonly used for amide synthesis.
Uniqueness
3-Fluoro-5,6-dimethoxy-1,2,4-triazine is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to other triazine derivatives. This makes it a valuable compound for specific applications where fluorine’s electronegativity and size play a crucial role .
Propriétés
Formule moléculaire |
C5H6FN3O2 |
|---|---|
Poids moléculaire |
159.12 g/mol |
Nom IUPAC |
3-fluoro-5,6-dimethoxy-1,2,4-triazine |
InChI |
InChI=1S/C5H6FN3O2/c1-10-3-4(11-2)8-9-5(6)7-3/h1-2H3 |
Clé InChI |
LWRZAPPSVITXJK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=NC(=N1)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


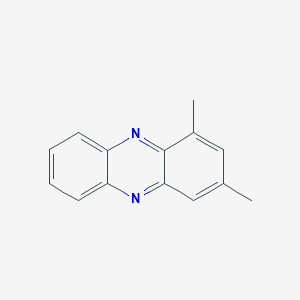
![2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL](/img/structure/B13101884.png)
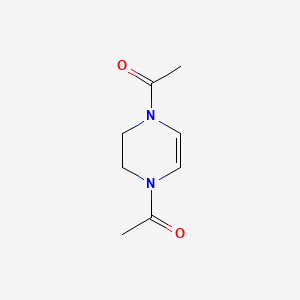

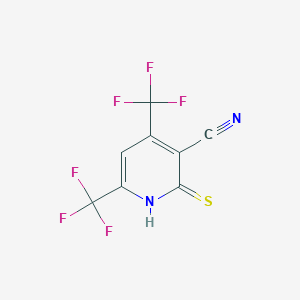

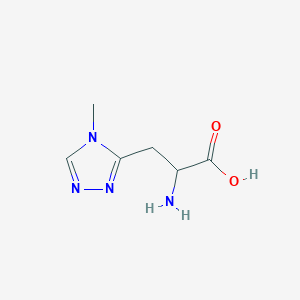


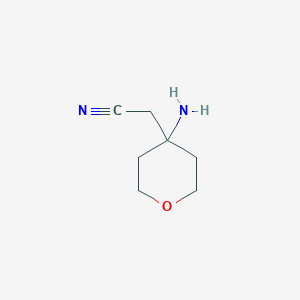
![2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide](/img/structure/B13101931.png)
